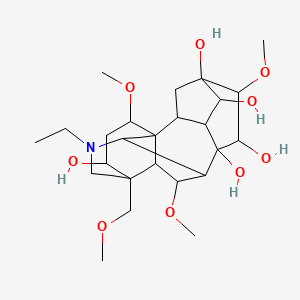

Aconine

説明

特性

IUPAC Name |

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMGCPHFHQGPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871718 | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14,15-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Aconine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconine, a norditerpenoid alkaloid derived from the hydrolysis of aconitine, presents a compelling subject for scientific investigation. As a metabolite of a potent toxin, its own biological activities and potential therapeutic applications are of significant interest. This document provides a detailed technical overview of the chemical structure, physicochemical properties, and known biological interactions of this compound. It includes a summary of its effects on key signaling pathways, detailed experimental protocols for its study, and a compilation of relevant quantitative data to support further research and development.

Chemical Structure and Identification

This compound is a complex C19-norditerpenoid alkaloid. Its core structure is a hexacyclic ring system.

-

IUPAC Name: (1α,3α,6α,14α,15α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14,15-pentol[1][2]

Chemical Structure:

(A simplified 2D representation. For a detailed 3D structure, please refer to crystallographic databases.)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 132 °C | [3] |

| pKa | 9.52 | [3] |

| Optical Rotation | [α]D +23° | [3] |

| Appearance | Amorphous powder | [3] |

Solubility

| Solvent | Solubility | Reference |

| Water | Very soluble | [3] |

| Alcohol | Very soluble | [3] |

| Chloroform | Moderately soluble | [3] |

| Benzene | Slightly soluble | [3] |

| Ether | Practically insoluble | [3] |

| Petroleum Ether | Practically insoluble | [3] |

| DMF | 25 mg/mL | [1] |

| DMSO | 20 mg/mL | [1] |

| PBS (pH 7.2) | 10 mg/mL | [1] |

Spectroscopic Data

While a complete set of publicly available, detailed spectra for this compound is limited, characteristic data for aconitine-type alkaloids provide valuable reference points.

| Technique | Observed Characteristics | Reference |

| ¹H-NMR | Complex aliphatic and methoxy (B1213986) proton signals are expected. | General knowledge |

| ¹³C-NMR | Signals corresponding to the complex carbon skeleton, including quaternary carbons, methoxy groups, and carbons bearing hydroxyl groups. | General knowledge |

| IR Spectroscopy | Characteristic absorptions for O-H, C-H, C-O, and C-N bonds are anticipated. | General knowledge |

| Mass Spectrometry | The fragmentation of aconitine-type alkaloids often involves the loss of water, methanol, and other small molecules from the core structure. | General knowledge |

Biological Activity and Signaling Pathways

This compound has been shown to modulate cellular signaling pathways, most notably in the context of bone metabolism.

Inhibition of RANKL-Induced Osteoclastogenesis

This compound inhibits the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. Specifically, this compound has been demonstrated to inhibit the activation of two key transcription factors downstream of RANKL: Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells 1 (NFATc1).

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade that leads to the activation of NF-κB and the subsequent induction of NFATc1. These transcription factors are crucial for the expression of genes required for osteoclast differentiation and function. This compound intervenes in this pathway, preventing the activation of NF-κB and NFATc1, thereby halting the osteoclastogenic process.

References

An In-depth Technical Guide to the Aconine Biosynthesis Pathway in Aconitum Species

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Diterpenoid alkaloids (DAs) from Aconitum species are renowned for their potent physiological activities and complex chemical structures. The C19-diterpenoid alkaloids, including the highly toxic aconitine (B1665448) and its derivatives, are of significant pharmacological and toxicological interest. Understanding their biosynthetic pathway is critical for metabolic engineering, drug development, and ensuring the safety of traditional medicines. This technical guide provides a comprehensive overview of the current understanding of the aconine biosynthesis pathway, detailing the enzymatic steps from central metabolism to the formation of the complex aconitane (B1242193) skeleton. It synthesizes available data on key enzymes, intermediates, and regulatory mechanisms, presents quantitative data in a structured format, and outlines key experimental protocols for pathway elucidation.

Introduction to Aconitum Diterpenoid Alkaloids

Aconitum species, belonging to the Ranunculaceae family, produce a vast array of over 1500 identified diterpenoid alkaloids (DAs).[1] These compounds are classified based on their carbon skeletons into C20, C19, C18, and bis-diterpenoid types.[1] The C19-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, are characterized by a hexacyclic aconitane skeleton and are responsible for both the therapeutic effects and the extreme toxicity of these plants.[2] The biosynthesis of these complex molecules is a multi-step process involving cyclizations, oxidations, and acylations. It is widely proposed that the intricate C19 and C18-DAs originate from C20-DA precursors, making the study of C20-DA biosynthesis fundamental to understanding the entire pathway.[1][3]

The this compound Biosynthesis Pathway

The biosynthesis of aconitine-type alkaloids begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[2][4] The pathway proceeds through the formation of a C20-diterpenoid skeleton, which is subsequently rearranged and modified to yield the C19 aconitane core. This compound itself is a hydrolysis product of aconitine.

Formation of the C20 Diterpene Skeleton

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: Three molecules of IPP and one molecule of DMAPP are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, GGPP.[2][4]

-

Diterpene Cyclization: GGPP undergoes a series of cyclizations catalyzed by diterpene synthases. Copalyl diphosphate (B83284) synthase (CDPS) first converts GGPP to copalyl diphosphate.[4] This intermediate is then further cyclized and rearranged by a kaurene synthase-like (KSL) enzyme to form an atisane-type skeleton, such as ent-atiserene, which serves as the precursor for C20-DAs like atisine (B3415921).

Putative Pathway from C20 to C19 Alkaloids

While the early steps are relatively well-understood, the precise enzymatic transformations from the C20 atisine-type skeleton to the C19 aconitine-type skeleton are not fully elucidated and remain a significant area of research.[2][4] The proposed pathway involves a series of oxidative modifications, including hydroxylations and demethylations, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][3] The transformation involves the loss of a carbon atom (C-20) to form the characteristic N-ethyl or N-methyl group of C19 alkaloids. Aconitine undergoes hydrolysis to lose its acetyl and benzoyl groups, yielding the less toxic amino alcohol this compound.[5][6]

Caption: Putative biosynthesis of C19 alkaloids and the hydrolysis pathway of aconitine.

Regulation of Biosynthesis

The production of diterpenoid alkaloids in Aconitum is a tightly regulated process, influenced by both developmental and environmental factors.

-

Tissue-Specific Accumulation: The biosynthesis and accumulation of aconitine-type alkaloids are often tissue-specific, with the highest concentrations typically found in the roots.[4] Transcriptomic analyses have shown that unigenes annotated for key steps in the biosynthetic pathway are highly expressed in the root.[4]

-

Hormonal Regulation: The biosynthesis of DAs can be induced by signaling molecules such as methyl jasmonate (MJ).[1][3] This suggests that the pathway is integrated into the plant's defense response mechanisms.

Caption: Simplified signaling cascade for the induction of diterpenoid alkaloid (DA) biosynthesis.

Quantitative Data Summary

Quantitative analysis of gene expression and metabolite accumulation is crucial for understanding metabolic flux and identifying rate-limiting steps.

Table 1: Relative Gene Expression in Aconitum Species

| Gene/Enzyme | Species | Tissue Comparison | Fold Change (approx.) | Reference |

|---|---|---|---|---|

| G6PI, PFK, ALD, ENO | A. heterophyllum | Root vs. Shoot | 1.7 to 3.6-fold higher in roots | [7] |

| PGDH, PSAT | A. heterophyllum | Root vs. Shoot | Higher in roots | [7] |

| KO, KH | A. heterophyllum | Root vs. Shoot | 21.3 and 2.2-fold higher in roots | [7] |

| Selected Genes* | A. heterophyllum | High vs. Low Atisine Accession (Roots) | 3 to 62-fold higher in high content accession | [7] |

*Includes genes from glycolysis, serine biosynthesis, and diterpene biosynthesis.

Table 2: Alkaloid Content in Aconitum Species

| Alkaloid | Species | Content Range (% dry weight) | Reference |

|---|---|---|---|

| Aconitine | Aconitum spp. | 0.018% – 1.37% | [2] |

| Hypaconitine | Aconitum spp. | 0.0051% – 0.077% | [2] |

| Aconitine | A. carmichaelii (Raw) | 0.31 mg/g | [8] |

| Mesaconitine | A. carmichaelii (Raw) | 1.32 mg/g | [8] |

| Hypaconitine | A. carmichaelii (Raw) | 0.18 mg/g |[8] |

Table 3: Toxicity Data for Aconitum Alkaloids

| Compound | Test Subject | Administration | LD50 (mg/kg) | Reference |

|---|---|---|---|---|

| Aconitine | Mice | Oral | 1.8 | [9] |

| Aconitine | Mice | Intravenous | ~0.047 | [9] |

| This compound | Zebrafish | - | LC100: 71.88 mg/L | [5] |

| Benzoylaconitine | Zebrafish | - | LC100: 61.50 mg/L | [5] |

| Aconitine | Zebrafish | - | LC100: 5.13 mg/L |[5] |

Experimental Protocols

Elucidating the this compound biosynthesis pathway requires a combination of metabolomic, transcriptomic, and biochemical approaches.

Protocol for Alkaloid Extraction and Quantification by LC-UV

This protocol is adapted from methods for analyzing aconitine, mesaconitine, and hypaconitine.[10][11]

1. Materials:

-

Dried and powdered Aconitum plant material.

-

Diethyl ether.

-

Ammonia (B1221849) solution (e.g., 10%).

-

Solid-Phase Extraction (SPE) cartridges (e.g., C8).

-

Acetonitrile (B52724) (HPLC grade).

-

0.1% Acetic acid in water.

-

Methanol (HPLC grade).

-

Reference standards (Aconitine, Mesaconitine, Hypaconitine).

-

LC-UV system with a C8 or C18 reversed-phase column.

2. Extraction Procedure:

-

Accurately weigh a sample of the powdered plant material (e.g., 1 g).

-

Add ammonia solution and mix.

-

Perform liquid-liquid extraction with diethyl ether. This selectively extracts the alkaloids in their basic form.

-

Evaporate the ether extract to dryness under reduced pressure.

3. SPE Cleanup:

-

Reconstitute the dried extract in a suitable solvent.

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the alkaloids with an appropriate solvent mixture (e.g., methanol/acetonitrile).

-

Evaporate the eluate and reconstitute in the mobile phase for analysis.

4. LC-UV Analysis:

-

Column: Reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM triethylamine (B128534) adjusted to pH 3 with phosphoric acid).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 235 nm.[10]

-

Quantification: Prepare a calibration curve using serial dilutions of the mixed reference standards. Calculate the concentration of each alkaloid in the sample by comparing its peak area to the calibration curve.

Integrated "Omics" Workflow for Gene Discovery

Combining transcriptomics and metabolomics is a powerful strategy to identify candidate genes involved in a biosynthetic pathway.[1][3][12]

Caption: A typical workflow for identifying biosynthetic genes using metabolomics and transcriptomics.

Conclusion

The biosynthesis of this compound and related C19-diterpenoid alkaloids in Aconitum species is a complex and fascinating area of plant specialized metabolism. While the foundational pathway leading to the C20-diterpenoid precursor atisine is becoming clearer, the subsequent tailoring steps that produce the vast diversity and toxicity of C19 alkaloids remain a frontier for research. Advances in integrated omics technologies, coupled with rigorous biochemical characterization, are paving the way for the complete elucidation of this pathway. This knowledge is not only of fundamental scientific interest but also holds immense potential for the quality control of herbal medicines, the development of novel pharmaceuticals, and the detoxification of these potent natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]

- 6. nbinno.com [nbinno.com]

- 7. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Enigmatic Alkaloid: A Technical Guide to the Natural Occurrence and Isolation of Aconine

For Researchers, Scientists, and Drug Development Professionals

Aconine, a norditerpenoid alkaloid, stands as a less toxic yet structurally significant derivative of the highly potent aconitine (B1665448). Found within the plant genus Aconitum, commonly known as monkshood or wolfsbane, this compound's presence and isolation are of considerable interest in the fields of pharmacology, toxicology, and natural product chemistry. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways.

Natural Occurrence of this compound

This compound is primarily found in plants of the Aconitum genus, which encompasses over 250 species.[1][2] It is important to note that this compound is generally not present in significant quantities in raw plant material. Instead, it is predominantly a hydrolysis product of the more abundant and highly toxic diester-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine.[3] The process of traditional preparation of Aconitum roots for medicinal use, which often involves boiling or steaming, facilitates this hydrolysis, thereby reducing the overall toxicity of the plant material.

The concentration of the parent alkaloid, aconitine, from which this compound is derived, varies considerably depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The roots and tubers are known to contain the highest concentrations of these alkaloids.[4]

Table 1: Concentration of Aconitine in Various Aconitum Species

| Aconitum Species | Plant Part | Aconitine Concentration (% of dry weight) | Reference |

| Aconitum napellus | Tuber | 0.3 - 2.0 | Emergency Care BC |

| Aconitum napellus | Leaves | 0.2 - 1.2 | Emergency Care BC |

| Aconitum napellus | Seeds | 1.0 - 2.0 | Emergency Care BC |

| Aconitum carmichaeli | Lateral Root (Fuzi) | Not specified, less toxic than Chuanwu | Emergency Care BC |

| Aconitum kusnezoffii | Root (Caowu) | ~0.4 (total alkaloids) | Emergency Care BC |

| Aconitum chasmanthum | Tuber | Not specified | [5] |

| Aconitum heterophyllum | Tuber | Not specified | [5] |

| Aconitum karacolicum | Root | 0.8 - 1.0 | [6] |

Isolation and Purification of this compound

The isolation of this compound is typically achieved through a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by the hydrolysis of the aconitine-rich fraction, and concluding with the chromatographic purification of this compound.

Experimental Protocol: Extraction of Total Alkaloids from Aconitum Tubers

This protocol is a synthesis of methodologies described in the scientific literature.

Materials and Reagents:

-

Dried and powdered Aconitum tubers

-

5% aqueous ammonia (B1221849) solution

-

5% aqueous sulfuric acid solution

-

25% aqueous ammonia solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Chloroform

-

Methanol

-

Aluminium oxide for column chromatography

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Moisten 1 kg of powdered Aconitum tubers with a 5% aqueous ammonia solution and allow to stand for 2 hours.

-

Extract the ammoniated plant material with dichloromethane eight times over a period of 12 hours.

-

Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator.

-

Treat the concentrated extract with a 5% aqueous sulfuric acid solution to protonate the alkaloids and facilitate their transfer to the aqueous phase.

-

Separate the acidic aqueous layer and cool to 0°C.

-

Basify the cold acidic solution with a 25% aqueous ammonia solution to a pH of 9-10 to precipitate the free alkaloids.

-

Extract the aqueous mixture four times with diethyl ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and evaporate the solvent to yield the crude total alkaloid extract.

Experimental Protocol: Hydrolysis of Aconitine to this compound

This protocol is based on established hydrolysis procedures for aconitine.

Materials and Reagents:

-

Crude total alkaloid extract (or pure aconitine)

-

Deionized water

-

Heating mantle with temperature control

-

pH meter

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system for reaction monitoring

Procedure:

-

Dissolve the crude total alkaloid extract in deionized water.

-

Heat the aqueous solution to boiling (100°C) and maintain for an extended period (e.g., 20-24 hours) to facilitate complete hydrolysis.[7]

-

Monitor the progress of the hydrolysis reaction periodically using TLC or HPLC-MS to observe the disappearance of aconitine and the formation of benzoylthis compound (B606023) and subsequently this compound.[7]

-

Once the hydrolysis is complete (as indicated by the absence of aconitine and benzoylthis compound), cool the reaction mixture to room temperature.

Experimental Protocol: Purification of this compound

This protocol outlines the chromatographic purification of this compound from the hydrolysis mixture.

Materials and Reagents:

-

Hydrolyzed alkaloid mixture

-

Aluminium oxide for column chromatography

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

Fractions collector

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

Concentrate the cooled hydrolysis mixture under reduced pressure.

-

Prepare a column packed with aluminium oxide or silica gel.

-

Dissolve the concentrated residue in a minimal amount of the initial mobile phase and load it onto the chromatography column.

-

Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, starting with a low polarity and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.

-

Combine the pure this compound fractions and evaporate the solvent.

-

Further purify the this compound by recrystallization from a suitable solvent like ethanol (B145695) to obtain crystalline this compound.

Biological Activity and Signaling Pathways of this compound

This compound is well-documented to be significantly less toxic than its parent compound, aconitine. The acute toxicity of aconitine is attributed to its diester structure, and the hydrolysis to the monoester (benzoylthis compound) and finally to the amino alcohol (this compound) drastically reduces this toxicity.[8]

While the molecular mechanisms of aconitine are extensively studied, particularly its potent effects on voltage-gated sodium channels leading to cardiotoxicity and neurotoxicity, the specific signaling pathways modulated by this compound are less well-defined.[9] The primary role of this compound in the context of traditional medicine is as a detoxified product of aconitine.

However, some studies on related pyro-type aconitine alkaloids, which are also hydrolysis products, have shown that these compounds possess analgesic and anti-inflammatory activities with very low toxicity.[10] This suggests that this compound may also contribute to the therapeutic effects of processed Aconitum preparations.

Further research is required to fully elucidate the specific molecular targets and signaling pathways of this compound to understand its potential pharmacological activities independent of its role as a detoxified metabolite of aconitine.

Visualizations

// Node Definitions Plant [label="Aconitum spp. (Tubers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction of Total Alkaloids\n(Ammonia/Dichloromethane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Alkaloid Extract\n(Aconitine-rich)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(Boiling in Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysate [label="Hydrolyzed Mixture\n(this compound, Benzoylthis compound, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Chromatographic Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Plant -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Hydrolysis; Hydrolysis -> Hydrolysate; Hydrolysate -> Purification; Purification -> this compound; }

Caption: General workflow for the isolation of this compound from Aconitum species.// Node Definitions Aconitine [label="Aconitine\n(Diester Diterpenoid Alkaloid)\nHighly Toxic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzoylthis compound [label="Benzoylthis compound\n(Monoester Diterpenoid Alkaloid)\nLess Toxic", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound\n(Amino Alcohol Diterpenoid Alkaloid)\nLow Toxicity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aconitine -> Benzoylthis compound [label="Hydrolysis\n(- Acetyl group)"]; Benzoylthis compound -> this compound [label="Hydrolysis\n(- Benzoyl group)"]; }

Caption: The hydrolysis pathway from the highly toxic aconitine to the less toxic this compound.References

- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104230806A - Method for extracting aconitine from plant - Google Patents [patents.google.com]

- 3. meddiscoveries.org [meddiscoveries.org]

- 4. researchgate.net [researchgate.net]

- 5. daneshyari.com [daneshyari.com]

- 6. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102895338A - Preparation method of monkshood or radix aconite total alkaloid extractive - Google Patents [patents.google.com]

- 9. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]

- 10. mdpi.com [mdpi.com]

Aconine in Traditional Chinese Medicine: A Technical Guide to its Core Role as a Detoxified Bioactive Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconine, a principal metabolite of the highly toxic diterpenoid alkaloid aconitine (B1665448), plays a pivotal role in the safe and effective use of Aconitum species in Traditional Chinese Medicine (TCM). This technical guide provides an in-depth analysis of this compound, focusing on its formation through traditional processing methods, its significantly reduced toxicity compared to its precursor, and its own emerging pharmacological activities. This document synthesizes quantitative data on toxicity and bioactivity, details experimental methodologies for assessing its effects, and visualizes key metabolic and signaling pathways. The central thesis is that the conversion of aconitine to this compound is a critical detoxification process that enables the therapeutic application of Aconitum roots, while this compound itself retains certain bioactive properties that may contribute to the overall therapeutic profile of processed aconite-containing herbal preparations.

Introduction: The Dual Nature of Aconitum in TCM

For centuries, the roots of Aconitum species, known as Fuzi (prepared lateral root) and Chuanwu (prepared main root) in TCM, have been employed to treat a range of conditions including pain, rheumatism, and certain cardiovascular disorders.[1][2] The therapeutic efficacy of these herbs is largely attributed to their content of diterpenoid alkaloids, with aconitine being one of the most potent.[3][4] However, aconitine is also notoriously toxic, with a narrow therapeutic window that can lead to severe cardiotoxicity and neurotoxicity.[4][5]

To mitigate these risks, TCM has developed sophisticated processing methods (Pao Zhi) that involve heating and prolonged boiling.[1][6] These techniques are designed to hydrolyze the highly toxic diester-diterpenoid alkaloids like aconitine into less toxic monoester-diterpenoid alkaloids, such as benzoylthis compound, and ultimately into non-toxic or significantly less toxic alcohol amine alkaloids, principally this compound.[5][7] This guide focuses on this compound, the final product of this critical detoxification pathway, and elucidates its significance in the context of modern pharmacology and drug development.

The Metabolic Journey from Aconitine to this compound

The transformation of aconitine to this compound is a stepwise hydrolysis process. The ester groups at the C8 and C14 positions of the aconitine molecule are sequentially cleaved, a process that can be achieved through traditional processing methods like boiling or steaming, as well as through enzymatic metabolism in the body, primarily by cytochrome P450 enzymes (CYP3A4, 3A5, and 2D6) and carboxylesterases.[8][9]

The first hydrolysis step typically removes the acetyl group at C8, yielding benzoylthis compound. The subsequent removal of the benzoyl group at C14 results in the formation of this compound.[9] This structural modification is the key to the dramatic reduction in toxicity.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Biological activities and pharmacokinetics of aconitine, benzoylthis compound, and this compound after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac efficacy and toxicity of aconitine: A new frontier for the ancient poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aconitine - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

Toxicological profile of Aconine compared to Aconitine

An In-depth Technical Guide: A Comparative Toxicological Profile of Aconitine (B1665448) and Aconine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aconitine is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, notorious for its potent cardiotoxicity and neurotoxicity. In stark contrast, its metabolite, this compound, is characterized by significantly lower toxicity. This transformation is central to the traditional processing methods of Aconitum roots, which involve heating and hydrolysis to reduce poisoning risk. This guide provides a detailed comparative analysis of the toxicological profiles of aconitine and this compound, focusing on their mechanisms of action, quantitative toxicity data, and the experimental methodologies used for their evaluation. The profound differences in their interaction with biological systems underscore the critical role of molecular structure in determining toxic potential.

Introduction

Alkaloids from Aconitum species, commonly known as wolfsbane or monkshood, have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties.[1] However, their therapeutic application is severely limited by a narrow therapeutic index.[2] The primary toxic constituent is aconitine, a diester diterpenoid alkaloid.[1] Improper processing or overdose can lead to severe poisoning, with symptoms manifesting rapidly and often leading to fatal cardiac arrhythmias.[3][4]

The detoxification process, often involving prolonged boiling, relies on the hydrolysis of aconitine.[2][3] This process cleaves the ester groups at the C8 and C14 positions, which are primarily responsible for its high toxicity.[2] This chemical modification yields less toxic derivatives, including benzoylthis compound, and ultimately the non-toxic or significantly less toxic this compound.[1][2] This guide will dissect the toxicological profiles of the parent compound, aconitine, and its final hydrolysis product, this compound, to provide a clear understanding of their distinct biological effects.

Comparative Quantitative Toxicity

The most striking difference between aconitine and this compound is the magnitude of their toxicity. Aconitine is lethal in microgram to milligram quantities, whereas this compound is toxic only at doses that are several orders of magnitude higher. The following table summarizes the available quantitative toxicity data.

| Compound | Species | Route of Administration | Endpoint | Dose | Reference |

| Aconitine | Human | Oral | Estimated Lethal Dose | 1 - 2 mg | [1][5][6] |

| Human | Oral | Severe Poisoning Dose | 0.2 mg | [7][8] | |

| Mouse | Oral | LD50 | 1.0 - 1.8 mg/kg | [1][6][9] | |

| Mouse | Intravenous (IV) | LD50 | 0.100 mg/kg | [9] | |

| Mouse | Intraperitoneal (IP) | LD50 | 0.270 mg/kg | [9][10] | |

| Rat | Intravenous (IV) | LD50 | 0.064 mg/kg | [9] | |

| This compound | Mouse | Intravenous (IV) | Toxic Dose | 120 mg/kg | [11][12] |

| Rat | Not Specified | TD50 | 1.5 µmol/animal | [11][12] | |

| Rat | Not Specified | LD50 | 1.7 µmol/animal | [11][12] |

LD50: Median lethal dose, the dose required to kill half the members of a tested population. TD50: Median toxic dose.

Mechanism of Action and Toxicity

The divergent toxicities of aconitine and this compound are a direct result of their different molecular targets and mechanisms of action.

Aconitine: A Potent Sodium Channel Activator

Aconitine's severe cardiotoxicity and neurotoxicity stem from its high-affinity binding to site 2 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, nerves, and muscles.[3][13]

Key Mechanistic Steps:

-

Persistent Activation of VGSCs: Aconitine locks the channel in an open state, preventing its inactivation.[3][14] This leads to a persistent, massive influx of sodium ions (Na⁺).[9]

-

Sustained Membrane Depolarization: The constant Na⁺ influx prevents the cell membrane from repolarizing, rendering the cell refractory to new stimuli and leading to paralysis.[3][9]

-

Calcium Overload and Arrhythmogenesis: In cardiomyocytes, the high intracellular Na⁺ concentration promotes Ca²⁺ influx via the Na⁺-Ca²⁺ exchanger.[14][15] This calcium overload induces delayed afterdepolarizations (DADs), triggering life-threatening ventricular arrhythmias such as ventricular tachycardia and fibrillation.[3][16]

-

Neurotoxicity: In neurons, the sustained depolarization leads to an increased release of neurotransmitters, causing initial stimulation followed by a block of neuromuscular transmission.[3][9][13] This manifests clinically as paresthesia (numbness and tingling), muscle weakness, and paralysis.[2][9]

This compound: A Different Target Profile

This compound lacks the crucial ester groups that allow for high-affinity binding to VGSCs, thus it does not share aconitine's primary mechanism of toxicity. Its biological effects are observed at much higher concentrations and involve different signaling pathways.

Known Biological Activity:

-

Inhibition of Osteoclastogenesis: this compound has been shown to inhibit the differentiation of osteoclasts (cells that break down bone tissue). It achieves this by interfering with the RANKL signaling pathway, a critical pathway for bone remodeling. Specifically, this compound inhibits the RANKL-induced activation of the transcription factors NF-κB and NFATc1.[11][12]

Metabolism: The Detoxification Pathway

Aconitine is metabolized in the body, primarily by hydrolysis, into progressively less toxic compounds. This metabolic conversion is a key factor in the detoxification process.

-

Aconitine to Benzoylthis compound: The acetyl group at C8 is hydrolyzed, forming the intermediate metabolite benzoylthis compound. This step significantly reduces toxicity.

-

Benzoylthis compound to this compound: The benzoyl group at C14 is subsequently hydrolyzed, yielding this compound, which is considered the least toxic of the three.[1][2]

Cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2D6, are involved in the metabolism of aconitine.[1][9]

Experimental Protocols and Methodologies

The evaluation of aconitine and this compound relies on a range of in vivo, in vitro, and analytical techniques.

In Vivo Toxicity Assessment (LD50 Determination)

-

Objective: To determine the median lethal dose (LD50) of a compound.

-

Protocol Outline:

-

Animal Model: Typically mice or rats are used.[9]

-

Grouping: Animals are divided into several groups, including a control group (receiving vehicle) and multiple test groups.

-

Dose Administration: Aconitine or this compound is administered via a specific route (e.g., oral gavage, intravenous injection). A range of doses is used across the test groups.

-

Observation: Animals are observed for a set period (e.g., 24-72 hours) for clinical signs of toxicity and mortality.

-

Data Analysis: The mortality rate at each dose is recorded, and the LD50 value is calculated using statistical methods (e.g., Probit analysis).

-

In Vitro Mechanistic Studies

-

Objective: To elucidate the cellular and molecular mechanisms of toxicity.

-

Protocol for Aconitine-Induced Cardiotoxicity:

-

Cell Line: H9C2 rat cardiomyocyte cell line.[17]

-

Treatment: Cells are exposed to varying concentrations of aconitine.

-

Assays:

-

Cell Viability: CCK-8 or MTT assay to measure cell proliferation and cytotoxicity.[17]

-

Apoptosis: Flow cytometry with Annexin V/PI staining or TUNEL assay to quantify apoptotic cells.[8][17]

-

Oxidative Stress: DCFH-DA assay to measure intracellular reactive oxygen species (ROS).[17]

-

Protein Expression: Western blotting to analyze the activation of signaling pathways, such as the P38/MAPK/Nrf2 pathway.[17]

-

-

Analytical Detection and Quantification

-

Objective: To accurately measure the concentration of aconitine and its metabolites in biological matrices (blood, urine, tissue).

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2][18]

-

This is the gold standard method due to its high sensitivity and specificity.[1]

-

Conclusion

The toxicological profiles of aconitine and this compound are fundamentally different. Aconitine is an extremely potent poison that exerts its lethal effects primarily through the persistent activation of voltage-gated sodium channels, leading to catastrophic cardiotoxic and neurotoxic events. In contrast, this compound, its hydrolysis metabolite, lacks this mechanism and exhibits a vastly lower toxicity profile, with its known biological activities, such as the inhibition of osteoclastogenesis, occurring in entirely different pathways and at much higher concentrations. This dramatic difference highlights the critical importance of the diester structure for aconitine's toxicity and provides the scientific basis for the detoxification of Aconitum herbs through traditional processing methods. For researchers, this comparison serves as a clear example of how minor structural modifications can lead to profound changes in the toxicological properties of a compound.

References

- 1. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Herb-induced cardiotoxicity from accidental aconitine overdose | SMJ [smj.org.sg]

- 5. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. emergencycarebc.ca [emergencycarebc.ca]

- 8. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aconitine - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]

- 11. This compound | CAS 509-20-6 | Cayman Chemical | Biomol.com [biomol.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Aconitine [flipper.diff.org]

- 14. ambonsall.com [ambonsall.com]

- 15. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 17. researchgate.net [researchgate.net]

- 18. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Aconine on Sodium Ion Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of aconine, a diterpenoid alkaloid from the Aconitum species, on voltage-gated sodium ion channels (Nav). Due to the limited direct research on this compound, this document contextualizes its activity by drawing comparisons with its parent compound, the highly toxic alkaloid aconitine (B1665448). The guide details the established interactions of Aconitum alkaloids with Nav channels, summarizes the known quantitative data, presents detailed experimental protocols for characterization, and includes visualizations of the relevant pathways and workflows.

Introduction: Aconitum Alkaloids and Their Neuromodulatory Properties

The genus Aconitum, commonly known as monkshood or wolfsbane, produces a range of diterpenoid alkaloids. Among these, aconitine is a potent cardiotoxin (B1139618) and neurotoxin.[1] Its toxicity stems from its ability to persistently activate voltage-gated sodium channels, leading to life-threatening arrhythmias and neurological symptoms.[2]

Aconitine can be hydrolyzed into less toxic derivatives, a process traditionally used in herbal medicine to reduce its toxicity.[3] This hydrolysis typically occurs in two steps: the removal of the acetyl group at the C-8 position to form benzoylthis compound, followed by the removal of the benzoyl group at the C-14 position to yield this compound.[4][5] this compound is considered to be a non-poisonous or significantly less toxic alkaloid derived from the decomposition of aconitine.[6] The dramatic reduction in toxicity is attributed to the loss of these ester groups, which are crucial for high-affinity binding to the sodium channel.[3][7]

This guide focuses on this compound and its interaction with sodium ion channels, providing a detailed examination of its mechanism of action in the context of its chemical relationship to aconitine.

Core Mechanism of Action on Voltage-Gated Sodium Channels

Aconitum alkaloids are classified based on their chemical structure and their effects on sodium channels. Aconitine, a diester alkaloid, is a well-characterized activator of these channels. In contrast, this compound, which lacks both ester side chains, exhibits markedly different properties.[8]

2.1 Binding Site and Molecular Interaction

Aconitine binds with high affinity to the neurotoxin receptor site 2 on the alpha-subunit of voltage-gated sodium channels.[9][10][11] This binding site is located within the channel pore, and interaction with this site modifies the channel's gating properties.[9] The lipid-soluble nature of aconitine allows it to access this binding site within the plasma membrane.[12] While direct binding studies on this compound are scarce, its structural similarity suggests it would interact with the same site, albeit with a much lower affinity due to the absence of the critical ester moieties.[7]

2.2 Electrophysiological Effects

The binding of aconitine to Nav channels leads to a persistent activation state.[10][12] Key electrophysiological changes induced by aconitine include:

-

A hyperpolarizing shift in the voltage-dependence of activation, causing channels to open at more negative membrane potentials.[11][13]

-

Inhibition of channel inactivation, resulting in a sustained influx of sodium ions.[8]

-

Prolonged membrane depolarization, leading to hyperexcitability and, eventually, paralysis of excitable tissues.[1]

Conversely, this compound is reported to have a significantly reduced or absent effect on neuronal activity.[7][8] Some studies suggest that Aconitum alkaloids lacking an ester side chain, such as this compound, may have antiarrhythmic properties, implying a different mode of interaction with cardiac sodium channel subtypes compared to neuronal subtypes.[8] This suggests that while aconitine is a channel activator, this compound may act as a very weak partial agonist or even a potential antagonist, though more direct electrophysiological evidence is needed.

Quantitative Data on Aconitum Alkaloid-Sodium Channel Interactions

Quantitative data for the interaction of this compound with sodium channels is not well-documented in publicly available literature. However, data for the parent compound, aconitine, and its intermediate hydrolysate, benzoylthis compound, provide a valuable reference for understanding the structure-activity relationship.

| Compound | Parameter | Value | Species/Tissue | Nav Isoform | Reference |

| Aconitine | Kd | 1.2 µM | Rat | Nav1.2 (Type II) | [10] |

| V1/2 Activation Shift | -20 mV | Neuroblastoma Cells | - | [13] | |

| V1/2 Activation Shift | -11 to -16 mV | Human (HEK293t cells) | hNav1.5 (hH1) | [11] | |

| V1/2 Activation Shift | -9 to -12 mV | Rat (HEK293t cells) | rNav1.4 (μ1) | [11] | |

| ED50 (Anti-allodynia) | 35 pmol (intrathecal) | Rat (neuropathic pain model) | - | [7] | |

| TD50 (Neurotoxicity) | 0.5 nmol (intrathecal) | Rat | - | [7] | |

| Benzoylthis compound | ED50 (Anti-allodynia) | 3.6 nmol (intrathecal) | Rat (neuropathic pain model) | - | [7] |

| TD50 (Neurotoxicity) | 0.2 µmol (intrathecal) | Rat | - | [7] | |

| This compound | Effect on Allodynia | Inactive | Rat (neuropathic pain model) | - | [7] |

| TD50 (Neurotoxicity) | 1.6 µmol (intrathecal) | Rat | - | [7] |

Table 1: Summary of quantitative data for Aconitum alkaloids. The lack of specific binding and electrophysiology data for this compound highlights a significant gap in the current research.

Signaling Pathways and Logical Relationships

The interaction of this compound and related alkaloids with sodium channels initiates a cascade of events that alter cellular excitability. The following diagrams illustrate the general pathway and the key differences between aconitine and this compound.

References

- 1. Aconitum - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aconitine - Wikipedia [en.wikipedia.org]

- 7. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Comparison of aconitine-modified human heart (hH1) and rat skeletal (μ1) muscle Na+ channels: an important role for external Na+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 13. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological properties of pure Aconine

An In-depth Technical Guide to the Pharmacological Properties of Pure Aconine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a norditerpenoid alkaloid and the final, least toxic hydrolysis product of aconitine (B1665448), the principal toxin found in plants of the Aconitum genus (e.g., monkshood). Aconitine is notorious for its extreme cardiotoxicity and neurotoxicity, which has historically limited the therapeutic application of Aconitum extracts.[1][2] The toxicity of aconitine is primarily attributed to the acetyl group at position C-8 and the benzoyl group at C-14.[1] Through metabolic processes, these ester groups are hydrolyzed, first yielding the less toxic benzoylthis compound (B606023), and finally, the significantly less toxic this compound.[1][3] This detoxification pathway makes the study of pure this compound a subject of interest for exploring potential therapeutic benefits without the severe toxicity of its parent compound. This document provides a comprehensive overview of the known pharmacological properties of pure this compound, contrasting them with its precursor, aconitine, and detailing the experimental methodologies used for its study.

Pharmacokinetics and Metabolism

The primary route of this compound formation in vivo is through the metabolism of aconitine. This process is a detoxification pathway that involves sequential hydrolysis.

2.1 Metabolic Pathway Aconitine is primarily metabolized in the liver by cytochrome P450 (CYP) isozymes, particularly CYP3A4, CYP3A5, and CYP2D6.[1][3] The metabolism proceeds in two main steps:

-

Deacetylation: The acetyl group at the C-8 position of aconitine is hydrolyzed, yielding benzoylthis compound, a monoester diterpenoid alkaloid with reduced toxicity.

-

Debenzoylation: The benzoyl group at the C-14 position of benzoylthis compound is subsequently removed, resulting in the formation of this compound, an alcohol amine that is considered largely non-toxic in comparison.[1]

This metabolic conversion is crucial for the detoxification of aconitine. The significant reduction in toxicity from aconitine to this compound underscores the importance of the ester linkages for the compound's interaction with biological targets.[1]

Pharmacodynamics and Mechanism of Action

The pharmacological actions of this compound are distinctly different from those of its parent compound, aconitine, due to critical structural modifications.

3.1 Contrast with Aconitine: Voltage-Gated Sodium Channels Aconitine's primary mechanism of toxicity involves its high-affinity binding to site 2 of the alpha-subunit of voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, nerves, and muscles.[4][5][6] This binding causes persistent activation of the channels, preventing repolarization and leading to a constant influx of sodium ions.[7][8] This action results in membrane depolarization, inducing arrhythmias and paralysis.[6][7]

Pure this compound, lacking the C-8 acetyl and C-14 benzoyl groups, shows a dramatically reduced affinity for VGSCs. This structural change is the fundamental reason for its significantly lower neurotoxicity and cardiotoxicity.

3.2 Known Mechanism of Action for this compound: Inhibition of Osteoclastogenesis Recent studies have elucidated a specific pharmacological activity for pure this compound. It has been shown to inhibit osteoclast differentiation and bone resorption. This effect is mediated through the RANKL signaling pathway.[9][10]

Specifically, this compound inhibits the RANKL-induced activation of key transcription factors:

-

Nuclear Factor-kappa B (NF-κB): A critical regulator of inflammation and immune responses, also essential for osteoclast formation.

-

Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1): Considered the master regulator of osteoclast differentiation.

By inhibiting the activation of NF-κB and NFATc1, this compound effectively suppresses the genetic program that drives the differentiation of precursor cells into mature, bone-resorbing osteoclasts.[9][10] This suggests a potential therapeutic role for this compound in bone disorders characterized by excessive resorption, such as osteoporosis.

Toxicological Profile

The most significant characteristic of pure this compound is its low toxicity compared to aconitine. The hydrolysis of the ester groups reduces the toxicity by several orders of magnitude.

4.1 Quantitative Toxicity Data The following table summarizes the available quantitative toxicity data for this compound and provides a comparison with its highly toxic precursor, aconitine.

| Compound | Species | Route | Dose Metric | Value | Reference |

| This compound | Mouse | Intravenous (IV) | Toxic Dose | 120 mg/kg | [9] |

| This compound | Rat | - | TD50 | 1.5 µmol/animal | |

| This compound | Rat | - | LD50 | 1.7 µmol/animal | [10] |

| Aconitine | Mouse | Oral | LD50 | 1.8 mg/kg | [11][12] |

| Aconitine | Mouse | Intravenous (IV) | LD50 | 0.100 mg/kg | [3] |

| Aconitine | Mouse | Intraperitoneal (IP) | LD50 | 0.270 mg/kg | [3] |

| Aconitine | Rat | Intravenous (IV) | LD50 | 0.064 mg/kg | [3] |

| Aconitine | Human | Oral | Est. Lethal Dose | 1 - 2 mg (total) | [11] |

Note: The LD50 of IV aconitine in mice is approximately 38 times lower than its hydrolysates.[12]

Experimental Protocols

Standardized protocols are essential for the accurate investigation of the pharmacological properties of this compound.

5.1 Protocol: Quantification of this compound by LC-MS/MS This method allows for the sensitive and specific quantification of this compound in biological matrices.

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a solid-phase extraction (SPE) cartridge (e.g., HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Take 1 mL of the biological sample (e.g., serum, plasma) and mix with an internal standard.

-

Load the mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase for analysis.[13]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard to ensure specificity and accuracy.[14]

-

-

Quantification:

-

Construct a calibration curve using known concentrations of pure this compound standard.

-

Calculate the concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

5.2 Protocol: In Vitro Cell Viability (MTT Assay) This protocol is used to assess the cytotoxicity or cytostatic effects of this compound on a cell line (e.g., RAW 264.7 macrophage precursors).

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Conclusion

Pure this compound represents a significant departure from its parent compound, aconitine. The hydrolysis of the key ester groups at C-8 and C-14 renders it thousands of times less toxic, effectively removing the acute cardiotoxic and neurotoxic threats associated with Aconitum alkaloids. While historical focus has been on the toxicity of aconitine, emerging research on pure this compound reveals a distinct pharmacological profile. Its demonstrated ability to inhibit osteoclast differentiation via the RANKL/NF-κB/NFATc1 signaling pathway presents a novel therapeutic avenue for bone diseases.[9][10] Further investigation into the anti-inflammatory and other potential activities of this compound is warranted. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic potential of this detoxified alkaloid.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Advances on pharmacology and toxicology of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aconitine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Aconitine [flipper.diff.org]

- 6. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aconitum - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound | CAS 509-20-6 | Cayman Chemical | Biomol.com [biomol.com]

- 10. caymanchem.com [caymanchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Aconine as a Metabolite of Aconitine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vivo metabolism of aconitine (B1665448), a highly toxic diterpenoid alkaloid, into its significantly less toxic metabolite, aconine. Understanding this metabolic pathway is critical for the toxicological assessment of Aconitum species and for the development of safer therapeutic agents derived from these plants. This document details the metabolic transformations, presents quantitative pharmacokinetic data, outlines common experimental protocols, and illustrates the toxicological significance of this metabolic process.

Metabolic Pathways of Aconitine

The primary metabolic pathway for aconitine in vivo is detoxification through sequential hydrolysis. Aconitine is a diester-diterpenoid alkaloid, and its high toxicity is largely attributed to the ester groups at the C8 and C14 positions[1]. The metabolic process involves the enzymatic cleavage of these ester bonds.

The metabolism proceeds in two main steps:

-

Hydrolysis to Benzoylthis compound (B606023): The acetyl group at the C8 position of aconitine is hydrolyzed, yielding the monoester metabolite, benzoylthis compound (BAC).

-

Hydrolysis to this compound: The benzoyl group at the C14 position of benzoylthis compound is subsequently cleaved, resulting in the formation of this compound (ACN), an amine diterpenoid alkaloid with substantially lower toxicity[1][2].

This hydrolysis is considered the principal detoxification pathway for aconitine[3]. While hydrolysis is the key transformation, studies involving rat and human liver microsomes indicate that cytochrome P450 (CYP) enzymes also play a role in the overall metabolism of aconitine and related alkaloids[4][5]. The primary isoforms involved are CYP3A4 and CYP3A5, with secondary contributions from CYP1A1/2 and CYP2D6[1][6][7]. These enzymes typically mediate oxidative reactions such as demethylation and hydroxylation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microsomal cytochrome P450-mediated metabolism of hypaconitine, an active and highly toxic constituent derived from Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of metabolites and cytochrome P450 isoforms involved in the microsomal metabolism of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aconitine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Hydrolysis of Aconitine to Aconine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of aconitine (B1665448), a toxic diterpenoid alkaloid, into its less toxic derivative, aconine. This process is critical for the detoxification of traditional medicines containing Aconitum species and is a key area of study in pharmacology and drug development. This document details the reaction pathways, presents quantitative data on hydrolysis outcomes, outlines experimental protocols for both the hydrolysis reaction and subsequent analysis, and visualizes the underlying biochemical and experimental processes.

Introduction to Aconitine Hydrolysis

Aconitine, a major alkaloid found in plants of the Aconitum genus, is known for its potent cardiotoxicity and neurotoxicity. The toxicity of aconitine is primarily attributed to the ester groups at the C8 and C14 positions of its diterpenoid skeleton.[1] Hydrolysis of these ester bonds significantly reduces the molecule's toxicity, making it a crucial step in the preparation of Aconitum-derived traditional medicines.

The hydrolysis of aconitine typically occurs in a two-step process. First, the acetyl group at the C8 position is cleaved to form benzoylthis compound (B606023), a monoester alkaloid. Subsequently, the benzoyl group at the C14 position is removed to yield the final product, this compound, an amino alcohol.[2][3] This detoxification can be achieved through various methods, including heating in water, treatment with mild acids or alkalis, and high-pressure processing.[4][5]

Data Presentation: Quantitative Analysis of Aconitine Hydrolysis

The efficiency of aconitine hydrolysis is influenced by various factors, including reaction time, temperature, and pH. The following tables summarize quantitative data from studies investigating the hydrolysis of aconitine under different conditions.

Table 1: Time-Course of Aconitine Hydrolysis and Product Formation

| Time (min) | Aconitine (%) | Benzoylthis compound (%) | This compound (%) | Other Products (%)* |

| 0 | 100 | 0 | 0 | 0 |

| 30 | 58.3 | 25.1 | 5.2 | 11.4 |

| 60 | 35.6 | 38.2 | 10.5 | 15.7 |

| 120 | 15.2 | 45.8 | 20.1 | 18.9 |

| 240 | 3.1 | 40.3 | 35.2 | 21.4 |

*Other products may include indaconitine, pyroaconitine, and 16-epi-pyrothis compound.[6]

Table 2: Effect of pH on Aconitine Metabolism by Rat Intestinal Bacteria

| pH | Relative Abundance of Residual Aconitine |

| 5.8 | 103.22 |

| 6.2 | 81.09 |

| 6.6 | 21.49 |

| 7.0 | 10.15 |

Data from a semi-quantitative analysis of aconitine metabolism after 5 days of incubation.[7]

Experimental Protocols

This section provides detailed methodologies for the hydrolysis of aconitine and the subsequent analysis of its products.

Laboratory Protocol for Alkaline Hydrolysis of Aconitine

This protocol describes a general procedure for the alkaline hydrolysis of aconitine to this compound.

Materials:

-

Aconitine standard

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Round-bottom flask with reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

pH meter

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Appropriate solvents for extraction (e.g., chloroform (B151607), ethyl acetate)

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of aconitine in methanol or ethanol in a round-bottom flask.

-

Add the alkaline solution (e.g., 0.1 M KOH) to the flask. The molar ratio of aconitine to base should be optimized, but a ratio of 1:10 is a common starting point.

-

Heat the mixture to reflux with constant stirring. The reaction temperature and time will need to be optimized. Typical conditions range from 60-80°C for several hours.

-

Monitor the progress of the reaction using TLC. A suitable mobile phase would be a mixture of chloroform and methanol. The disappearance of the aconitine spot and the appearance of new, more polar spots corresponding to benzoylthis compound and this compound indicate the progression of the hydrolysis.

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl) to a pH of approximately 7.

-

Remove the organic solvent using a rotary evaporator.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) to remove any remaining benzoylthis compound and other less polar byproducts.

-

The aqueous layer, containing the more polar this compound, can then be further purified if necessary, for example, by column chromatography.

-

Confirm the identity and purity of the resulting this compound using analytical techniques such as HPLC-MS and NMR.

UPLC-Q-TOF-MS Method for the Analysis of Aconitine and its Hydrolysis Products

This protocol is based on the method described by Yang et al. (2022) for the analysis of aconitine and its hydrolysates.[6]

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: Thermo Scientific Syncronis C18 column (2.1 mm × 100 mm, 1.7 μm)

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient: 40% B for 0–15 min, 40%–30% B for 15–19 min, 30% B for 19–20 min

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Scan Range: m/z 50–1500

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, cone voltage, source temperature, and desolvation gas flow.

Sample Preparation:

-

Prepare a standard solution of aconitine (e.g., 2.09 mg in 100 mL of methanol–water, 1:99 v/v).[6]

-

For hydrolysis experiments, take aliquots of the reaction mixture at different time points.

-

Stop the reaction by cooling and neutralizing the sample.

-

Filter the sample through a 0.22 µm micropore filter before injection into the UPLC system.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hydrolysis pathway of aconitine, a typical experimental workflow, and the signaling pathway associated with aconitine's toxicity.

Caption: Hydrolysis pathway of aconitine to this compound.

Caption: Experimental workflow for aconitine hydrolysis and analysis.

Caption: Simplified signaling pathway of aconitine-induced toxicity.

References

- 1. scispace.com [scispace.com]

- 2. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An integrated strategy of UPLC-Q-TOF/MS and HPTLC/PAD-DESI-MSI for the analysis of chemical variations: A case study of Tibetan medicine Tiebangchui - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101423495B - A kind of preparation method of aconitum hydrolyzed monoester type alkaloid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]

Aconine: A Potential Therapeutic Agent with a Favorable Safety Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aconine, a detoxification product of the highly toxic alkaloid aconitine (B1665448), is emerging as a compound of significant interest for its potential therapeutic applications. Derived from plants of the Aconitum genus, which have a long history in traditional medicine, this compound presents a much-improved safety profile compared to its parent compound. This technical guide provides a comprehensive overview of the current state of research on this compound's therapeutic effects, focusing on its anti-inflammatory, analgesic, and neuroprotective properties. It details the experimental protocols used to evaluate these effects, presents available quantitative data for comparative analysis, and visualizes the proposed mechanisms and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction: From Aconitine's Toxicity to this compound's Therapeutic Promise

Aconitum species, commonly known as aconite or wolfsbane, have been used for centuries in traditional medicine for their potent analgesic and anti-inflammatory properties.[1] However, the therapeutic use of aconite is severely limited by the extreme toxicity of its primary active constituent, aconitine.[2] Aconitine is a cardiotoxin (B1139618) and neurotoxin that acts by persistently activating voltage-gated sodium channels.[3][4]

This compound is a hydrolysis product of aconitine, formed by the removal of the acetyl group at C8 and the benzoyl group at C14.[5] This structural modification leads to a significant reduction in toxicity.[6] While aconitine's toxicity overshadows its therapeutic benefits, its less toxic metabolite, this compound, is now being investigated for its own pharmacological activities, offering a potential pathway to safer therapeutic applications of aconite-derived compounds.

Therapeutic Potential of this compound

Current research, though less extensive than for aconitine, suggests that this compound possesses promising anti-inflammatory, analgesic, and neuroprotective properties.

Anti-inflammatory and Anti-rheumatic Effects

In vitro studies have demonstrated the anti-inflammatory and anti-rheumatic potential of this compound. One key study investigated its effects on Human Fibroblast-Like Synoviocytes-Rheumatoid Arthritis (HFLS-RA) cells, which are crucial in the pathogenesis of rheumatoid arthritis.[7]

Analgesic Effects

Comparative studies have been conducted to evaluate the analgesic properties of aconitine and its hydrolysis products, including this compound. These studies help to understand the structure-activity relationship and the potential for developing safer analgesics.

Neuroprotective Effects

The reduced neurotoxicity of this compound compared to aconitine is a significant advantage. While direct evidence for this compound's neuroprotective effects is still emerging, studies on detoxified Aconitum extracts, which would contain this compound, suggest a potential role in neuroprotection.[8]

Quantitative Data on the Bioactivity of this compound and Related Compounds

The following tables summarize the available quantitative data from in vitro and in vivo studies, providing a basis for comparing the efficacy and toxicity of this compound with its parent compound, aconitine, and its intermediate metabolite, benzoylthis compound.

Table 1: In Vitro Anti-inflammatory and Anti-rheumatic Activity of this compound

| Compound | Cell Line | Concentration | Observed Effect | Reference |

| This compound | HFLS-RA | 500 µg/ml | Inhibition of inflammatory cytokine production and proliferation of HFLS-RA cells. | [7] |

Table 2: Comparative Analgesic and Neurotoxic Effects of Aconitine, Benzoylthis compound, and this compound in Neuropathic Rats (Intrathecal Administration)

| Compound | Analgesic Effect (ED₅₀) | Neurotoxic Effect (TD₅₀ - Paralysis) | Therapeutic Index (TD₅₀/ED₅₀) | Reference |

| Aconitine | 39.0 pmol | 0.4 nmol | ~10 | [6] |

| Benzoylthis compound | - | 0.2 µmol | - | [6] |

| This compound | > 300 µg (no significant effect) | 1.6 µmol | Not applicable | [6] |

Note: The data for benzoylthis compound's analgesic effect was not explicitly provided in the abstract. The therapeutic index for aconitine is an approximation based on the provided data.

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a framework for the replication and further exploration of this compound's therapeutic effects.

In Vitro Anti-inflammatory and Anti-rheumatic Activity Assay

-

Cell Line: Human Fibroblast-Like Synoviocytes-Rheumatoid Arthritis (HFLS-RA) cells.[9]

-

Inflammatory Model: HFLS-RA cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[7]

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Assessment of Cell Viability: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay.[2]

-

Measurement of Inflammatory Cytokines: The levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as prostaglandin (B15479496) E2 (PGE₂), in the cell culture supernatant are quantified using ELISA.[2]

-

Gene Expression Analysis: The mRNA expression levels of inflammatory mediators like TLR4, HIF-1α, and VEGFA are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[2]

In Vivo Analgesic Activity Assessment (Adapted from Aconitine Studies)

-

Animal Model: Mice are often used in various pain models.[10][11]

-

Pain Models:

-

Drug Administration: this compound would be administered, likely intraperitoneally (i.p.) or orally (p.o.), at various doses.

-

Behavioral Assessment: The analgesic effect is quantified by measuring the animal's response to the pain stimulus (e.g., latency to lick a paw, number of writhes, paw withdrawal threshold).

In Vivo Neuroprotection Assay (General Protocol)

-

Animal Model: Rat models of neurological damage, such as traumatic optic neuropathy or streptozotocin-induced diabetic neuropathy, can be used.[13]

-